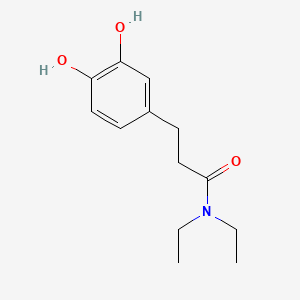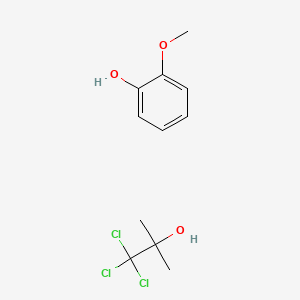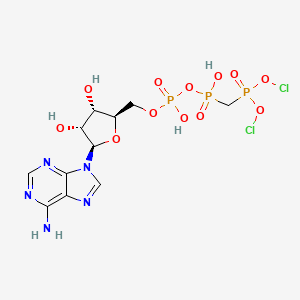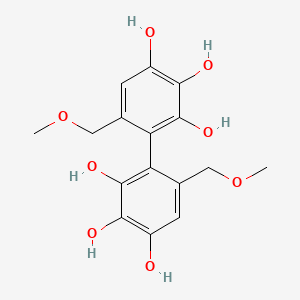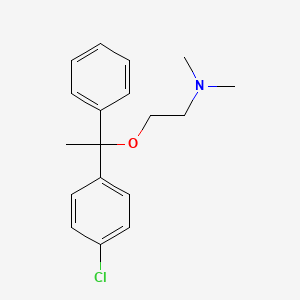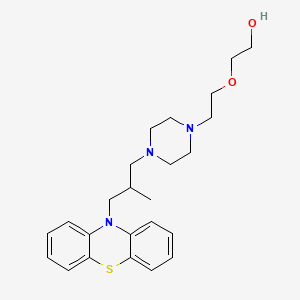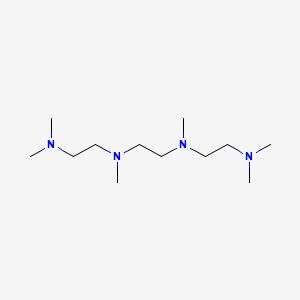
1,1,4,7,10,10-Hexaméthyltriéthylènetétramine
Vue d'ensemble
Description
1,1,4,7,10,10-Hexamethyltriethylenetetramine is a polyamine compound with the molecular formula C12H30N4. It is known for its role as a ligand in coordination chemistry and as a reagent in various organic synthesis processes. The compound is characterized by its clear liquid form and its solubility in water .
Applications De Recherche Scientifique
1,1,4,7,10,10-Hexamethyltriethylenetetramine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in polymerization reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialty polymers and as an additive in various industrial processes
Mécanisme D'action
- HMTETA’s primary targets are not well-documented in the literature. However, it has been reported as an efficient reagent for the problematic Koenigs-Knorr glucuronidation .
Target of Action
Mode of Action
Environmental context and stability play essential roles in its effectiveness . 🌟
Analyse Biochimique
Biochemical Properties
1,1,4,7,10,10-Hexamethyltriethylenetetramine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, such as copper, which can act as catalysts in polymerization reactions . These interactions are crucial for the synthesis of copolymers and other complex molecules. The compound’s polyamine structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biochemical activity .
Cellular Effects
1,1,4,7,10,10-Hexamethyltriethylenetetramine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with metal ions can lead to the activation or inhibition of specific enzymes, thereby altering metabolic pathways . Additionally, the compound’s ability to form complexes with biomolecules can impact cellular functions such as DNA replication and repair, protein synthesis, and cell division .
Molecular Mechanism
The molecular mechanism of 1,1,4,7,10,10-Hexamethyltriethylenetetramine involves its interaction with metal ions and other biomolecules. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various biochemical reactions . These complexes can either activate or inhibit enzymes, leading to changes in metabolic pathways and gene expression . The polyamine structure of the compound also allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,4,7,10,10-Hexamethyltriethylenetetramine can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,1,4,7,10,10-Hexamethyltriethylenetetramine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
1,1,4,7,10,10-Hexamethyltriethylenetetramine is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. The compound can act as a cofactor in enzymatic reactions, influencing metabolic flux and metabolite levels . Its ability to form complexes with metal ions is crucial for its role in these pathways, as these complexes can either activate or inhibit specific enzymes .
Transport and Distribution
Within cells and tissues, 1,1,4,7,10,10-Hexamethyltriethylenetetramine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s polyamine structure allows it to interact with various biomolecules, influencing its transport and distribution within the cell .
Subcellular Localization
1,1,4,7,10,10-Hexamethyltriethylenetetramine is localized in specific subcellular compartments, where it exerts its biochemical activity . The compound’s polyamine structure and ability to form complexes with metal ions and other biomolecules are crucial for its subcellular localization. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,4,7,10,10-Hexamethyltriethylenetetramine can be synthesized through the reaction of triethylenetetramine with formaldehyde and formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1,1,4,7,10,10-Hexamethyltriethylenetetramine often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4,7,10,10-Hexamethyltriethylenetetramine undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metal ions such as copper bromide.
Polymerization Reactions: It is used in atom-transfer radical polymerization (ATRP) to synthesize copolymers.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like copper bromide under inert atmosphere conditions.
Polymerization Reactions: Involve monomers such as N,N-dimethylamino-2-ethyl methacrylate and catalysts like copper bromide.
Major Products Formed:
Coordination Complexes: Metal-ligand complexes with enhanced stability and reactivity.
Polymers: Copolymers with specific properties tailored for various applications.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’‘,N’‘’-Pentamethyldiethylenetriamine
- Tris[2-(dimethylamino)ethyl]amine
- N,N,N’,N’-Tetramethylethylenediamine
Comparison: 1,1,4,7,10,10-Hexamethyltriethylenetetramine is unique due to its higher degree of methylation, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly effective in forming stable metal complexes and in facilitating polymerization reactions .
Propriétés
IUPAC Name |
N'-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKOMDBEKIATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062836 | |
| Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-10-1 | |
| Record name | Hexamethyltriethylenetetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,7,10,10-Hexamethyltriethylenetetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3083-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis[2-(dimethylamino)ethyl]-N1,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis[2-(dimethylamino)ethyl]-N,N'-dimethylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLTRIETHYLENETETRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OAF7T9SCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




